5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinolinone core to tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting neurological and cardiovascular diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2H-indazole-5-boronic acid pinacol ester
- 2-isobutyl-5-methoxy-2H-indazole
- 5-isobutoxy-2-methyl-3-(methylthio)phenyl)boronic acid
Uniqueness
Compared to similar compounds, 5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dihydroisoquinolinone core and the presence of both isobutoxy and methylbenzyl groups make it a versatile compound for various scientific and industrial purposes.
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-5-(2-methylpropoxy)-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-15(2)14-24-20-10-6-9-19-18(20)11-12-22(21(19)23)13-17-8-5-4-7-16(17)3/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEVWHJJOKYLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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